molecular formula C15H13NO4 B14170120 Phenyl[(phenylcarbamoyl)oxy]acetic acid CAS No. 92554-04-6

Phenyl[(phenylcarbamoyl)oxy]acetic acid

Cat. No.: B14170120
CAS No.: 92554-04-6
M. Wt: 271.27 g/mol
InChI Key: VBJCPYAEEVIRQP-UHFFFAOYSA-N
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Description

Phenyl[(phenylcarbamoyl)oxy]acetic acid is an organic compound that features a phenyl group, a carbamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(phenylcarbamoyl)oxy]acetic acid typically involves the reaction of phenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(phenylcarbamoyl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenyl[(phenylamino)oxy]acetic acid.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl[(phenylcarbamoyl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl[(phenylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Phenyl[(phenylcarbamoyl)oxy]acetic acid can be compared to other similar compounds such as:

    Phenylacetic acid: A simpler compound with similar structural features but lacking the carbamoyl group.

    Phenylcarbamate derivatives: Compounds like phenylcarbamate, which share the carbamate moiety but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

92554-04-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-phenyl-2-(phenylcarbamoyloxy)acetic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)20-15(19)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)

InChI Key

VBJCPYAEEVIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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